molecular formula C22H20BrNO B11033525 (1E)-1-(3-bromobenzylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-(3-bromobenzylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11033525
M. Wt: 394.3 g/mol
InChI Key: YNAHWOGRWNTGAF-YBFXNURJSA-N
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Description

1-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is a complex organic compound with a unique structure that includes a bromophenyl group and a pyrroloquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with a suitable pyrroloquinoline precursor under acidic or basic conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction steps. Purification methods such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrazine hydrate, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various functionalized pyrroloquinoline derivatives, which can be further utilized in different applications such as drug development and materials science.

Scientific Research Applications

1-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and are often studied through biochemical assays and molecular modeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-1-(3-BROMOPHENYL)METHYLIDENE]-4,4,6,8-TETRAMETHYL-4H-PYRROLO[3,2,1-IJ]QUINOLIN-2(1H)-ONE is unique due to its combination of a bromophenyl group and a pyrroloquinoline core, which imparts specific chemical reactivity and potential biological activities not commonly found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C22H20BrNO

Molecular Weight

394.3 g/mol

IUPAC Name

(3E)-3-[(3-bromophenyl)methylidene]-6,9,11,11-tetramethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C22H20BrNO/c1-13-8-17-14(2)12-22(3,4)24-20(17)18(9-13)19(21(24)25)11-15-6-5-7-16(23)10-15/h5-12H,1-4H3/b19-11+

InChI Key

YNAHWOGRWNTGAF-YBFXNURJSA-N

Isomeric SMILES

CC1=CC2=C3C(=C1)/C(=C\C4=CC(=CC=C4)Br)/C(=O)N3C(C=C2C)(C)C

Canonical SMILES

CC1=CC2=C3C(=C1)C(=CC4=CC(=CC=C4)Br)C(=O)N3C(C=C2C)(C)C

Origin of Product

United States

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